[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate
Description
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate is a heterocyclic compound featuring an indole core substituted at position 2 with a phenyl group and at position 3 with a 2-oxoethyl ester linked to a 2-chloropyridine-3-carboxylate moiety.
Properties
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-21-16(10-6-12-24-21)22(27)28-13-18(26)19-15-9-4-5-11-17(15)25-20(19)14-7-2-1-3-8-14/h1-12,25H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSPOAKVZRELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring .
Next, the indole derivative undergoes a Friedel-Crafts acylation with 2-chloropyridine-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step introduces the pyridine moiety into the molecule .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to minimize by-products and purification steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridine moieties make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the pyridine ring further enhances these activities, making this compound a potential candidate for drug development .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases. The pyridine moiety can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate likely involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance these interactions by improving the compound’s binding affinity and specificity .
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways, such as those related to cell proliferation and apoptosis.
Receptors: It can bind to receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl) Acrylate
- Core Structure : Indole linked to an acrylate ester via a 2-oxoethyl bridge.
- Key Differences: The phenylamino group replaces the 2-phenylindole substituent. A cyano-acrylate moiety replaces the chloropyridine carboxylate.
- Biological Activity: Exhibits antiproliferative properties, likely due to the electron-withdrawing cyano group enhancing interaction with cellular targets .
Fluoroquinolone Derivatives with Bulky Anthracene/Phenanthrene Moieties
- Core Structure: Fluoroquinolone linked to anthracene or phenanthrene via 2-oxoethyl groups.
- Key Differences: The indole core is absent; instead, a quinolone scaffold is used. Bulky polyaromatic substituents enhance antibacterial activity against Gram-positive/-negative bacteria.
- Relevance : Highlights the importance of steric bulk in modulating biological activity, suggesting the 2-phenylindole in the target compound may balance bulk and bioavailability .
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-Chloropyridine-3-carboxylate (CAS 386279-40-9)
- Core Structure : 2,3-Dihydroindole linked to a 6-chloropyridine carboxylate.
- Key Differences :
- The indole is partially saturated (dihydroindole), reducing aromaticity.
- Chlorine is at position 6 on the pyridine ring vs. position 3 in the target compound.
- Implications : Saturation may increase conformational flexibility, while chlorine position affects electronic properties and binding interactions .
[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-Chloropyridine-3-carboxylate
- Core Structure : Pyrazolone ring substituted with methyl and phenyl groups, linked to 2-chloropyridine-3-carboxylate.
- Key Differences: Pyrazolone replaces indole, introducing a non-aromatic, hydrogen-bonding-capable scaffold. The 2-chloropyridine-3-carboxylate group is retained, suggesting shared reactivity.
- Potential Applications: Pyrazolones are associated with anti-inflammatory activity, indicating divergent therapeutic uses compared to indole-based compounds .
Structural and Functional Data Table
Key Research Findings
- Substituent Position Matters: Chlorine at pyridine C3 (target compound) vs.
- Scaffold Flexibility : Saturated dihydroindole (CAS 386279-40-9) may improve solubility but reduce π-π stacking compared to aromatic indole .
- Steric Effects: Bulky anthracene in fluoroquinolones enhances antibacterial activity, suggesting the 2-phenyl group in the target compound could optimize steric bulk without compromising permeability .
- Diverse Applications : Structural variations (indole vs. pyrazolone) correlate with divergent biological roles, underscoring the importance of core scaffold selection .
Biological Activity
The compound [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to explore its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which integrates an indole moiety with a chloropyridine component. This structural combination is hypothesized to contribute to its biological efficacy.
Molecular Formula
The molecular formula of this compound is .
Antitumor Activity
Research indicates that derivatives of indole and pyridine exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancers, including colon and lung tumors. A notable study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism of action that involves the disruption of cell cycle progression and promotion of programmed cell death .
Table 1: Summary of Antitumor Activity
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Colon, Lung | Induces apoptosis | |
| EF24 Analog | Lung, Breast | IKKb inhibition |
The antitumor activity is primarily attributed to the compound's ability to inhibit specific enzymes involved in cancer progression. For instance, the inhibition of IκB kinase (IKKb) has been noted as a significant pathway through which these compounds exert their effects. By inhibiting IKKb, the compound can prevent nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation, which is crucial for tumor cell survival and proliferation .
Study on Indole Derivatives
A study conducted on a series of indole derivatives demonstrated that compounds similar to [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] exhibited enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutic agents. The study reported that these compounds could effectively reduce cell viability in vitro and induce apoptosis through mitochondrial pathways .
Clinical Relevance
The clinical relevance of such compounds is underscored by their potential application in treating resistant cancer types. As many conventional therapies face challenges with drug resistance, the introduction of novel compounds like this compound may provide alternative therapeutic avenues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate, and how can purity be optimized?
- Methodology : The compound can be synthesized via acyl chloride intermediates, as demonstrated in related indole derivatives. For example, 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride reacts with amines under mild conditions (e.g., NaHCO₃ in dry DCM at 0°C) to form amide bonds. Purification via flash chromatography (50% EtOAc in cyclohexane) yields high-purity products .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems for chromatography based on polarity differences between starting materials and products.
Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use Bruker APEX2 for data collection and SHELXL (part of the SHELX suite) for refinement. SHELXL is robust for small-molecule crystallography, accommodating high-resolution data and twinning .
- Key Considerations : Ensure crystal quality by screening multiple samples. Validate refinement with R-factors (<5% for high-quality data) and check for residual electron density peaks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm molecular structure using ¹H/¹³C NMR, focusing on indole NH (~10–12 ppm) and ester carbonyl (~165–170 ppm).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered moieties) be resolved during refinement?
- Methodology : Use SHELXL’s PART and SUMP commands to model disorder. Apply geometric restraints (e.g., DFIX, SIMU) to maintain bond lengths/angles. Validate with the ADDSYM algorithm in PLATON to check for missed symmetry .
- Case Study : In a related pyrrolidine derivative, partial occupancy refinement resolved disorder in the azetidin-2-yl group, improving the R-factor from 0.10 to 0.04 .
Q. What strategies mitigate side reactions during functionalization of the chloropyridine moiety?
- Methodology :
- Protection-Deprotection : Temporarily protect reactive sites (e.g., indole NH with Boc groups) before modifying the chloropyridine ring.
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions. Avoid harsh conditions to prevent ester hydrolysis .
- Example : In a fluorophenyl analog, controlled Sonogashira coupling at 60°C preserved the ester functionality while introducing alkynyl groups .
Q. How can computational modeling predict biological interactions of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS).
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and experimental NMR shifts?
- Root Cause : Solvent effects, tautomerism, or dynamic processes (e.g., ring puckering in indole derivatives).
- Resolution :
- Perform NMR in multiple solvents (DMSO-d₆ vs. CDCl₃).
- Compare with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G* level) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
